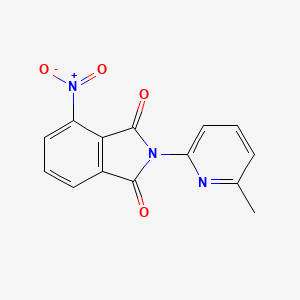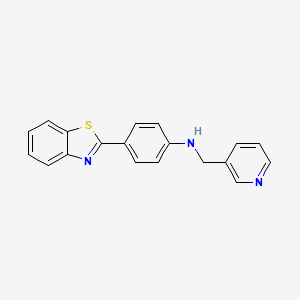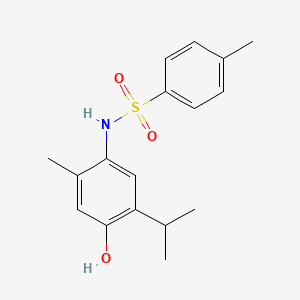
2-(6-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(6-Methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione often involves multicomponent reactions or cascade processes. For example, a related compound, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, was unexpectedly synthesized through a multi-step process starting from o-nitrobenzoyl sarcosine, acetoacetanilide, and ethylamine, showcasing the complexity and unpredictability of synthetic pathways in this chemical domain (Angelov et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed through techniques like X-ray crystallography, NMR, and Hirshfeld surface analysis. For instance, a related compound's structure was elucidated using single-crystal X-ray diffraction, highlighting intricate details like inter and intra-molecular hydrogen bonds, which stabilize both molecular and crystal structures (Prathap et al., 2017).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds are explored through various reactions, including aminocarbonylation, which offers a route to a class of heterocycles. This method showcases the compound's versatility in forming different functional groups while tolerating various substituents (Worlikar & Larock, 2008).
Physical Properties Analysis
Physical properties, including thermal, optical characteristics, and crystal structure, provide insights into the stability and applicability of these compounds. For instance, thermal analysis techniques like DSC, DTA, and TGA, along with UV–vis-NIR spectroscopic methods, are used to characterize these aspects, revealing good transparency in the UV, visible, and NIR regions, which could be beneficial for NLO applications (Prathap et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and the formation of complexes with metals, are crucial for understanding the compound's applications. For example, the formation of complexes with Co(II), Ni(II), Cu(II), and Zn(II) has been reported, indicating the compound's ability to coordinate with metals and possibly its role in biological systems (Vendan et al., 2010).
特性
IUPAC Name |
2-(6-methylpyridin-2-yl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c1-8-4-2-7-11(15-8)16-13(18)9-5-3-6-10(17(20)21)12(9)14(16)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVHWGRZTWOHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methylpyridin-2-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-4-[(5-nitro-2-furyl)methyl]-1,4-diazepane](/img/structure/B5617833.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B5617847.png)

![N'-((3S*,4R*)-4-isopropyl-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5617861.png)
![N-[4-(1H-benzimidazol-1-ylcarbonyl)phenyl]acetamide](/img/structure/B5617872.png)
![6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5617880.png)
![2-{[2-(4-morpholinylcarbonyl)phenyl]thio}benzonitrile](/img/structure/B5617886.png)



